molecular formula C13H9ClFN3 B8402050 2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine

2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine

Cat. No. B8402050
M. Wt: 261.68 g/mol
InChI Key: CFZMBRPPEPBJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine is a useful research compound. Its molecular formula is C13H9ClFN3 and its molecular weight is 261.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine

Molecular Formula

C13H9ClFN3

Molecular Weight

261.68 g/mol

IUPAC Name

2-chloro-7-[(2-fluorophenyl)methyl]imidazo[1,5-b]pyridazine

InChI

InChI=1S/C13H9ClFN3/c14-12-6-5-10-8-16-13(18(10)17-12)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2

InChI Key

CFZMBRPPEPBJAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC=C3N2N=C(C=C3)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

65.00 g (248.79 mmol) of the compound obtained in Example 2A were initially charged in sulfolane (780 ml), 185.52 ml (1.990 mol) of phosphorus oxychloride were added and the mixture was then stirred at 100° C. for 3 h. Excess phosphorus oxychloride was then distilled off under high vacuum, and the residue was taken up in ethyl acetate and added to a saturated aqueous sodium bicarbonate solution. The mixture was diluted with water and then extracted with ethyl acetate. The organic phases were combined, washed with water, dried and concentrated. The residue was purified by chromatography on silica gel (mobile phase:dichloromethane/methanol 20:1→5:1 (v/v)), then washed once more with water and purified once more by chromatography on silica gel (mobile phase:dichloromethane/methanol 100:1 v/v). This gave 23.6 g of the target compound (36% of theory).
Name
compound
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
185.52 mL
Type
reactant
Reaction Step Two

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